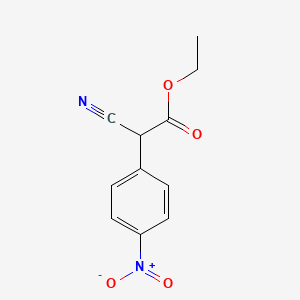

Ethyl 2-cyano-2-(4-nitrophenyl)acetate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-cyano-2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)10(7-12)8-3-5-9(6-4-8)13(15)16/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRRHMXPWJVDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576348 | |

| Record name | Ethyl cyano(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91090-86-7 | |

| Record name | Ethyl cyano(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Activated Ethyl 2 Cyano 2 4 Nitrophenyl Acetate Analogs

Synthesis of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY)

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, commonly known as 4-NBsOXY, is a versatile reagent utilized in racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids. nih.govresearchgate.netwikipedia.org Its synthesis is pivotal for these applications and is designed to be both efficient and sustainable, with byproducts that can be recycled. researchgate.net

Reaction Pathways and Optimizations for Reagent Preparation

The preparation of 4-NBsOXY involves a two-step process, starting with the synthesis of its core precursors: ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and 4-nitrobenzenesulfonyl chloride.

Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

Oxyma is synthesized from the reaction of ethyl cyanoacetate (B8463686) with nitrous acid. wikipedia.org The nitrous acid is typically generated in situ from sodium nitrite (B80452) and an acid, such as acetic acid. wikipedia.org

Reaction Scheme for Oxyma Synthesis:

Optimization of this reaction has shown that maintaining a pH of 4.5 is crucial to prevent the rapid hydrolysis of the ester product. wikipedia.org Conducting the reaction in a buffered phosphoric acid solution can lead to nearly quantitative yields. wikipedia.org The resulting Oxyma can be purified by recrystallization from ethanol (B145695) or ethyl acetate (B1210297). wikipedia.org

Step 2: Synthesis of 4-Nitrobenzenesulfonyl Chloride

The synthesis of 4-nitrobenzenesulfonyl chloride starts from 4-chloronitrobenzene, which is first converted to 4,4'-dinitrodiphenyldisulfide by reaction with sodium disulfide. chemicalbook.comchemicalbook.com The resulting disulfide is then treated with chlorine in a mixture of hydrochloric acid and nitric acid to yield 4-nitrobenzenesulfonyl chloride. chemicalbook.com

Reaction Scheme for 4-Nitrobenzenesulfonyl Chloride Synthesis:

Step 3: Synthesis of 4-NBsOXY

The final step is the reaction between Oxyma and 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The recyclability of the byproducts, Oxyma and 4-nitrobenzenesulfonic acid, from the subsequent use of 4-NBsOXY in synthesis makes this an environmentally friendly and cost-effective method. researchgate.netwikipedia.org

Reaction Scheme for 4-NBsOXY Synthesis: Oxyma + 4-Nitrobenzenesulfonyl Chloride → Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) + HCl

2,2'-Dinitrodiphenyl Disulfide + Cl₂ → 2-Nitrobenzenesulfonyl Chloride

Oxyma + 2-Nitrobenzenesulfonyl Chloride → Ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (ortho-NosylOXY) + HCl

2,4,6-Trichlorobenzoic Acid + SOCl₂ → 2,4,6-Trichlorobenzoyl Chloride

Catalytic and Reagent Applications of Activated Ethyl 2 Cyano 2 4 Nitrophenyl Acetate Analogs in Complex Organic Transformations

Applications in Lossen Rearrangement Chemistry

A key activated analog, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, commonly known as 4-NBsOXY, has proven to be an effective mediator for the Lossen rearrangement. This reagent facilitates the conversion of carboxylic acids into valuable functional groups like hydroxamic acids and ureas under mild conditions, preserving the stereochemical integrity of chiral substrates. organic-chemistry.orgfigshare.comnih.gov A significant advantage of this methodology is the recyclability of the byproducts, namely Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) and 4-nitrobenzenesulfonic acid, rendering the process more cost-effective and environmentally benign. nih.govacs.org

Racemization-Free Synthesis of Hydroxamic Acids from Carboxylic Acids

The synthesis of hydroxamic acids from carboxylic acids is a fundamental transformation in organic chemistry. The use of 4-NBsOXY allows for the efficient, racemization-free synthesis of hydroxamic acids from a diverse range of carboxylic acids and hydroxylamine (B1172632) hydrochloride. organic-chemistry.orgorganic-chemistry.org This method is particularly valuable for preparing chirally sensitive hydroxamic acids, which are important intermediates in various synthetic pathways. The reaction proceeds under mild conditions, ensuring the preservation of stereochemical integrity. nih.gov

Single-Pot Racemization-Free Synthesis of Ureas from Carboxylic Acids and Amines

The 4-NBsOXY reagent also enables a one-pot synthesis of ureas directly from carboxylic acids and amines. organic-chemistry.orgfigshare.comnih.gov This process involves the in situ formation of a hydroxamic acid, which then undergoes a Lossen rearrangement to form an isocyanate. The subsequent reaction of the isocyanate with an amine yields the desired urea (B33335). nih.gov This single-pot procedure is highly efficient and maintains the chiral integrity of the starting materials, providing a straightforward route to ureas with good yields. organic-chemistry.orgnih.gov

Compatibility with Diverse N- and O-Protecting Groups in Substrate Scope

A critical aspect of any new synthetic methodology is its compatibility with commonly used protecting groups. The 4-NBsOXY-mediated Lossen rearrangement has been shown to be compatible with a wide array of N- and O-protecting groups frequently employed in peptide synthesis and other areas of organic chemistry. organic-chemistry.orgacs.org These include N-protecting groups such as Boc, Fmoc, Cbz, and benzyl (B1604629), as well as O-protecting groups like tert-butyl (tBu) and benzyl (Bzl). nih.govresearchgate.net This broad compatibility significantly enhances the utility of this method for the synthesis of complex, protected molecules. researchgate.net

Applications in Curtius Rearrangement Chemistry

An analog of 4-NBsOXY, ethyl-2-cyano-2-(2-nitrophenylsulfonyloximino)acetate (ortho-NosylOXY), has been successfully employed to mediate the Curtius rearrangement. This rearrangement provides a direct pathway for the conversion of carboxylic acids into ureas, carbamates, and thiocarbamates in a single pot. researchgate.netresearchgate.net Similar to its 4-nitro substituted counterpart, this reagent facilitates these transformations without racemization, making it a valuable tool in stereoselective synthesis. researchgate.netresearchgate.net

Racemization-Free Synthesis of Ureas, Carbamates, and Thiocarbamates

The ortho-NosylOXY mediated Curtius rearrangement allows for the one-pot synthesis of ureas, carbamates, and thiocarbamates from carboxylic acids with moderate to good yields. researchgate.netresearchgate.net The reaction proceeds by converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate. This versatile intermediate can be trapped by various nucleophiles such as amines, alcohols, and thiols to furnish the corresponding ureas, carbamates, and thiocarbamates. researchgate.net The process is compatible with common N-protecting groups like Fmoc, Boc, and Cbz. researchgate.net

Stereochemical Control in Di-peptidyl Urea Formation

A significant application of the ortho-NosylOXY mediated Curtius rearrangement is in the synthesis of di-peptidyl ureas. researchgate.net Maintaining stereochemical integrity is paramount in peptide chemistry, and this method has been shown to be effective in achieving racemization-free synthesis of these complex structures. researchgate.net The ability to control the stereochemistry during the formation of the urea linkage between peptide fragments is a key advantage of this methodology.

General Coupling and Activating Agent Roles

Activated analogs of ethyl 2-cyano-2-(4-nitrophenyl)acetate serve as potent activating agents in a variety of fundamental organic transformations. These reagents, characterized by an electron-deficient oxime ester or a related activating group, facilitate the formation of key bonds in complex molecules by converting carboxylic acids into highly reactive intermediates. Their utility is particularly notable in the synthesis of esters, amides, and peptides, where efficiency and the preservation of stereochemical integrity are paramount.

Enantioselective Esterification and Thioesterification

A significant application of activated cyanoacetate (B8463686) analogs is in the enantioselective synthesis of esters and thioesters. One such reagent, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, also known as TCBOXY, has been demonstrated as an effective, racemization-suppressing alternative to traditional Yamaguchi reagents. researchgate.net This modified reagent facilitates the coupling of carboxylic acids with alcohols and thiols to produce the corresponding esters and thioesters with high yields and without detectable racemization. researchgate.net

The process involves the activation of a carboxylic acid with TCBOXY to form a reactive mixed anhydride (B1165640) intermediate. This intermediate then readily reacts with an incoming nucleophile, such as an alcohol or thiol, to furnish the desired product. The bulky 2,4,6-trichlorobenzoyl group plays a crucial role in preventing side reactions and controlling the stereochemical outcome of the reaction. The mild reaction conditions and the high efficiency of this method make it a valuable tool for the synthesis of chiral esters and thioesters, which are important intermediates in the pharmaceutical and agrochemical industries. researchgate.net

Table 1: Enantioselective Esterification and Thioesterification using TCBOXY This table summarizes the yields of various esters and thioesters synthesized using TCBOXY as the coupling reagent, demonstrating the versatility of this method for a range of substrates.

| Entry | Carboxylic Acid | Alcohol/Thiol | Product | Yield (%) |

| 1 | Benzoic acid | Benzyl alcohol | Benzyl benzoate | 95 |

| 2 | (S)-Ibuprofen | Methanol | Methyl (S)-ibuprofenate | 92 |

| 3 | Thioacetic acid | Benzyl alcohol | S-Benzyl thioacetate | 90 |

| 4 | Boc-L-Phenylalanine | Benzyl alcohol | Benzyl Boc-L-phenylalaninate | 94 |

Amidation Reactions and Peptide Bond Formation (Solution and Solid-Phase)

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides. Activated this compound analogs have emerged as powerful reagents for both solution-phase and solid-phase peptide synthesis (SPPS). The aforementioned TCBOXY is a prime example of a reagent that enables racemization-free amidation and peptide bond formation. researchgate.net In this context, the carboxylic acid of an N-protected amino acid is activated by the reagent, followed by coupling with the amino group of another amino acid or a growing peptide chain. researchgate.net

This methodology has been successfully applied to the synthesis of oligopeptides on solid support, utilizing dimethylformamide (DMF) as the solvent, as well as in solution-phase synthesis in dichloromethane (B109758) (DCM). researchgate.net The high coupling efficiency and the suppression of racemization, even with sensitive amino acid residues, are significant advantages of this approach. Furthermore, related reagents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) have been employed for racemization-free synthesis of ureas from carboxylic acids, which involves an in-situ Lossen rearrangement of a hydroxamic acid intermediate. researchgate.netnih.govnih.gov

Table 2: Peptide Synthesis using Activated Cyanoacetate Analogs This table showcases the application of activated cyanoacetate reagents in the synthesis of di- and tripeptides, highlighting the high yields and preservation of stereochemistry.

| Entry | N-Protected Amino Acid | Amino Acid Ester | Coupling Reagent | Product | Yield (%) |

| 1 | Z-Phe-OH | H-Gly-OMe | TCBOXY | Z-Phe-Gly-OMe | 96 |

| 2 | Boc-Ala-OH | H-Leu-OMe | TCBOXY | Boc-Ala-Leu-OMe | 95 |

| 3 | Fmoc-Val-OH | H-Ala-OtBu | 4-NBsOXY | Fmoc-Val-Ala-OtBu | 93 |

| 4 | Z-Gly-OH | H-Phe-OMe | TCBOXY | Z-Gly-Phe-OMe | 97 |

Direct Conversion of N-Protected Carboxylic Acids to β-Amino Alcohols

A noteworthy application of activated cyanoacetate analogs is the direct, one-pot conversion of N-protected carboxylic acids into valuable β-amino alcohols. A simple and efficient method has been developed utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (ortho-NosylOXY) in conjunction with sodium borohydride (B1222165) (NaBH₄). nih.gov This protocol allows for the reduction of a wide range of N-protected amino acids to their corresponding β-amino alcohols in high yields and without significant racemization. nih.gov

The reaction proceeds via the preactivation of the carboxylic acid with ortho-NosylOXY, followed by reduction with NaBH₄. The choice of solvent is critical, with acetonitrile (B52724) proving to be optimal. nih.gov This method is compatible with common N-protecting groups such as Fmoc, Boc, and Cbz, as well as various side-chain protecting groups. nih.gov The mild reaction conditions, short reaction times, and the recyclability of the byproducts make this an environmentally friendly and cost-effective approach for synthesizing chiral β-amino alcohols, which are important building blocks for pharmaceuticals and other bioactive molecules. nih.gov

Table 3: Synthesis of β-Amino Alcohols using ortho-NosylOXY and NaBH₄ This table illustrates the scope of the reduction of various N-protected amino acids to β-amino alcohols, demonstrating the high yields achieved with this method.

| Entry | N-Protected Amino Acid | Product | Yield (%) |

| 1 | Fmoc-Gly-OH | Fmoc-Glycinol | 90 |

| 2 | Fmoc-L-Ala-OH | Fmoc-L-Alaninol | 92 |

| 3 | Boc-L-Phe-OH | Boc-L-Phenylalaninol | 88 |

| 4 | Cbz-L-Pro-OH | Cbz-L-Prolinol | 85 |

| 5 | Fmoc-L-Val-OH | Fmoc-L-Valinol | 91 |

Specialized Heterocyclic Synthesis Methodologies

Cyanoacetamide derivatives, including this compound, are highly versatile synthons for the construction of a wide array of heterocyclic systems. Their polyfunctional nature, possessing both electrophilic and nucleophilic sites, allows them to participate in various cyclization reactions to form rings of different sizes and heteroatom compositions. core.ac.uk

Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

A particularly efficient application of activated cyanoacetate analogs is in the microwave-assisted synthesis of 1,2,4-oxadiazoles. These heterocyclic compounds are of significant interest due to their presence in many biologically active molecules. sigmaaldrich.com A one-pot synthesis has been developed that utilizes ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetate (ortho-NosylOXY) as both a catalyst and a dehydrating agent. sigmaaldrich.comnih.gov

In this method, a carboxylic acid is activated by ortho-NosylOXY, which then undergoes O-acylation with an amidoxime. Subsequent intramolecular cyclization, promoted by microwave irradiation, affords the desired 3,5-disubstituted 1,2,4-oxadiazole (B8745197) in good yield. sigmaaldrich.com The reaction is rapid, typically completing within minutes under microwave heating. sigmaaldrich.com A key advantage of this method is its environmentally friendly nature, as the byproducts, Oxyma [ethyl 2-cyano-2-(hydroxyimino)acetate] and 2-nitrobenzenesulfonic acid, can be easily recovered and recycled to regenerate the ortho-NosylOXY reagent. sigmaaldrich.comnih.gov

Table 4: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles This table presents examples of 1,2,4-oxadiazoles synthesized via the microwave-assisted, ortho-NosylOXY-mediated one-pot reaction of carboxylic acids and amidoximes.

| Entry | Carboxylic Acid | Amidoxime | Product | Yield (%) |

| 1 | Benzoic acid | Benzamidoxime | 3,5-Diphenyl-1,2,4-oxadiazole | 92 |

| 2 | 4-Nitrobenzoic acid | Benzamidoxime | 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole | 88 |

| 3 | Acetic acid | Benzamidoxime | 3-Methyl-5-phenyl-1,2,4-oxadiazole | 85 |

| 4 | Benzoic acid | 4-Chlorobenzamidoxime | 3-Phenyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | 90 |

Broader Utility of Cyanoacetamide Derivatives as Synthons in Diverse Heterocyclic Systems

The utility of cyanoacetamide derivatives extends far beyond the synthesis of 1,2,4-oxadiazoles. These compounds are fundamental building blocks for a vast range of heterocyclic systems due to their inherent reactivity. The active methylene (B1212753) group, flanked by the cyano and acetamide (B32628) functionalities, is readily deprotonated and can participate in a variety of condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated derivatives.

Cyanoacetamides are polyfunctional molecules with both nucleophilic centers (at the nitrogen and the α-carbon) and electrophilic centers (at the carbonyl and cyano carbons). core.ac.uk This dual reactivity allows them to react with a wide range of bidentate reagents to construct diverse heterocyclic rings, including but not limited to:

Pyridines: Through reactions with 1,3-dicarbonyl compounds or their equivalents.

Pyrimidines: By condensation with ureas, thioureas, or guanidines.

Thiophenes: In Gewald-type reactions with ketones and elemental sulfur.

Pyrazoles: Via reactions with hydrazines.

Thiazoles: Through condensation with α-haloketones. nih.govcore.ac.uk

The extensive use of cyanoacetamide derivatives as synthons underscores their importance in synthetic organic chemistry for accessing novel and synthetically challenging heterocyclic structures, many of which exhibit significant biological and pharmacological properties. core.ac.uk

Relevance to Knoevenagel Condensation Protocols

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst. rsc.org Active methylene compounds are characterized by a -CH2- group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. slideshare.net

This compound is a prime example of a highly activated methylene compound. The methylene proton is positioned between three powerful electron-withdrawing moieties: a cyano group (-CN), an ester group (-COOEt), and a 4-nitrophenyl group. This structural arrangement renders the compound highly acidic and a potent nucleophile once deprotonated, making it theoretically suitable as a substrate in Knoevenagel-type reactions.

In practice, the most significant relevance to Knoevenagel condensation protocols arises from the synthesis of a key structural isomer, (E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate . This compound is a common product in studies aimed at developing and optimizing new catalytic methods for the Knoevenagel condensation. jmcs.org.mxmdpi.com

The synthesis of (E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is achieved through the condensation of 4-nitrobenzaldehyde (B150856) with ethyl cyanoacetate . rsc.orgjmcs.org.mx This specific reaction is frequently selected as a benchmark model for several reasons:

High Reactivity: The potent electron-withdrawing nature of the nitro group (-NO2) on the aromatic ring of 4-nitrobenzaldehyde makes its carbonyl carbon highly electrophilic and thus, very susceptible to nucleophilic attack.

Excellent Yields: The reaction typically proceeds with high efficiency, often resulting in excellent product yields, which provides a clear and reliable measure of a catalyst's effectiveness. rsc.org

Robustness: The reaction is versatile and has been successfully carried out using a wide array of catalysts, from traditional bases to novel and green catalytic systems. jmcs.org.mxorganic-chemistry.org

The development of efficient and environmentally benign catalysts is a major focus in modern organic synthesis. The condensation of 4-nitrobenzaldehyde and ethyl cyanoacetate serves as an ideal platform for comparing the efficacy of these new catalysts. Research findings have demonstrated high yields using various catalytic systems, highlighting the ongoing innovation in Knoevenagel condensation protocols.

Research Findings for the Synthesis of (E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Several catalytic systems have been investigated for this model reaction, demonstrating a consistent trend towards high-yield synthesis under increasingly mild and sustainable conditions.

| Catalyst / System | Reactants | Reaction Conditions | Yield (%) |

| DIPEAc (diisopropylethylammonium acetate) | 4-nitrobenzaldehyde, ethyl cyanoacetate | Reflux | 93 jmcs.org.mx |

| DABCO / [HyEtPy]Cl–H₂O | 4-nitrobenzaldehyde, ethyl cyanoacetate | Room Temperature | 99 rsc.org |

| Copper Powder | 4-nitrobenzaldehyde, ethyl cyanoacetate | 56 °C, Ethanol (B145695) | 87 rsc.org |

| Triphenylphosphine (B44618) | 4-nitrobenzaldehyde, ethyl cyanoacetate | Solvent-free, Microwave | High (not specified) organic-chemistry.org |

| Photo-activated Carbon Dots | 4-nitrobenzaldehyde, ethyl cyanoacetate | UV (365 nm) irradiation | Not specified mdpi.com |

This table is interactive. Click on the headers to sort.

These studies underscore the importance of the 4-nitrobenzaldehyde and ethyl cyanoacetate reaction as a standard for evaluating Knoevenagel condensation protocols. For instance, the use of the ionic liquid diisopropylethylammonium acetate (B1210297) (DIPEAc) provides high yields and simplifies work-up procedures. jmcs.org.mxresearchgate.net Similarly, a composite system using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst and an N-(2-hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) ionic liquid as a promoter achieves a near-quantitative yield of 99% at room temperature. rsc.org Even heterogeneous catalysts like copper powder rsc.org and organocatalysts such as triphenylphosphine have proven effective, with the latter enabling solvent-free conditions. organic-chemistry.org The exploration of novel methods like photo-activated carbon dots further illustrates the role of this reaction in advancing catalytic science. mdpi.com

Mechanistic Investigations and Reaction Dynamics of Ethyl 2 Cyano 2 4 Nitrophenyl Acetate Derived Reagents

Elucidation of Reaction Mechanisms Mediated by Activated Analogs

Activated analogs derived from ethyl 2-cyano-2-(hydroxyimino)acetate, such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) and (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), serve as powerful coupling reagents. nih.govacs.org Their reaction mechanisms are central to their efficacy, particularly in preventing unwanted side reactions and preserving stereochemical integrity.

The general mechanism involves the activation of a carboxylic acid by the reagent. In a process analogous to that of the Yamaguchi reagent, these activators are thought to proceed via the formation of a mixed-anhydride intermediate. acs.org For instance, the TCBOXY reagent, a modified Yamaguchi agent, reacts with a carboxylic acid to form a mixed anhydride (B1165640). This intermediate possesses two electrophilic centers. A nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), selectively attacks the less sterically hindered carbonyl center, leading to a resonance-stabilized N-acyl pyridinium (B92312) salt. This activated species is then readily attacked by a nucleophile, such as an alcohol or an amine, to furnish the desired ester or amide product. acs.org

Similarly, reagents like 4-NBsOXY and its ortho-substituted counterpart, o-NosylOXY, are used to mediate the Lossen rearrangement and to synthesize amides, esters, and hydroxamates. nih.govorganic-chemistry.org In these transformations, the reagent first activates a carboxylic acid or a hydroxamic acid. For the Lossen rearrangement, a hydroxamic acid is converted into a reactive O-sulfonylated intermediate by 4-NBsOXY. This intermediate readily rearranges upon treatment with a base to form an isocyanate, which can be trapped by an amine to yield a urea (B33335). nih.govorganic-chemistry.org Mechanistic studies suggest that pre-activation of the carboxylic acid is crucial for preventing side reactions and achieving high yields. organic-chemistry.org The reaction involving imidazole (B134444) as a nucleophile with the related compound 4-nitrophenyl acetate (B1210297) proceeds through a tetrahedral intermediate formed by the nucleophilic attack at the electrophilic carbon of the ester's carbonyl group. niscpr.res.in This intermediate then collapses, expelling the 4-nitrophenoxide leaving group. niscpr.res.in This fundamental mechanism of nucleophilic acyl substitution is a key principle in the reactions mediated by these activated analogs.

Role of the Cyano and Ester Functionalities in Governing Reactivity and Selectivity

The reactivity of ethyl 2-cyano-2-(4-nitrophenyl)acetate is profoundly influenced by the electronic interplay between the cyano (-CN) and ethyl ester (-COOEt) functionalities. Both groups are strongly electron-withdrawing, which makes the alpha-carbon to which they are attached (the methine carbon) highly acidic. wikipedia.org This acidity facilitates the formation of a carbanion, making the compound a useful precursor in condensation reactions like the Knoevenagel condensation and Michael addition. wikipedia.orgoiccpress.com

The cyano group, in particular, offers multiple reaction pathways. It can undergo hydrogenation to form a β-amino acid or act as a nucleophilic site at the carbon atom for the synthesis of various heterocycles. wikipedia.orgsciforum.net For example, the cyano group's reactivity is harnessed in multi-component reactions to synthesize complex molecules like 2-pyridones. sciforum.net

The ester group primarily functions as an activating group and a leaving group in nucleophilic acyl substitution reactions. In the context of activated analogs like 4-NBsOXY and TCBOXY, the core structure containing the cyano and ester groups is part of the leaving group (Oxyma, ethyl 2-cyano-2-(hydroxyimino)acetate) after the primary reaction is complete. nih.govacs.org The electron-withdrawing nature of these functionalities on the Oxyma backbone enhances the leaving group ability of the sulfonate or carboxylate, thereby facilitating the initial activation of the carboxylic acid. The stability of the resulting Oxyma anion contributes to the smooth progress of the coupling reaction. Furthermore, the byproducts, including Oxyma and sulfonic acids, can often be recovered and recycled, rendering these methods more cost-effective and environmentally friendly. nih.govorganic-chemistry.orgacs.org

Studies on Racemization Suppression and Stereoselectivity in Rearrangements and Coupling Reactions

A significant challenge in peptide synthesis and the chemical modification of chiral molecules is the suppression of racemization, where the stereochemical integrity of a chiral center is lost. Derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate, such as 4-NBsOXY and o-NosylOXY, have proven to be exceptionally effective at preventing racemization in various chemical transformations. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

These reagents have been successfully employed in the Lossen rearrangement of N-protected α-amino hydroxamic acids to generate isocyanates, which are then converted to ureas without loss of enantiomeric purity. nih.govacs.org The mild reaction conditions under which these reagents operate are a key factor in suppressing racemization. Studies using NMR and HPLC analysis have confirmed the absence of racemization during the conversion of carboxylic acids to ureas via this method. organic-chemistry.org The process is compatible with common N-protecting groups used in peptide chemistry, such as Boc, Fmoc, and Cbz, further highlighting its utility. nih.govorganic-chemistry.orgacs.org

In peptide coupling, these reagents act as efficient activating agents that minimize the formation of the undesired oxazolone (B7731731) intermediate, which is a primary pathway for racemization of the activated amino acid residue. The o-NosylOXY reagent has been shown to provide high yields and retain stereochemistry in both solution-phase and solid-phase peptide synthesis (SPPS), even for notoriously difficult sequences. organic-chemistry.org Similarly, the TCBOXY reagent, an improved version of the Yamaguchi reagent, facilitates racemization-free esterification, amidation, and peptide bond formation. acs.org

The effectiveness of these reagents in suppressing racemization is a direct result of their carefully designed structures, which promote rapid and clean activation and coupling, leaving little opportunity for competing racemization pathways to occur.

Table of Research Findings on Racemization-Free Synthesis

| Reagent | Reaction Type | Key Findings | Yields | Reference |

|---|---|---|---|---|

| Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) | Lossen Rearrangement / Urea Synthesis | Single-pot, racemization-free synthesis from carboxylic acids. Byproducts are recyclable. | 70-92% | nih.gov, organic-chemistry.org |

| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) | Peptide, Amide, Ester Synthesis | Recyclable reagent for racemization-free synthesis in solution and solid-phase. | Excellent | organic-chemistry.org |

| (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) | Esterification, Amidation, Peptide Synthesis | Modified Yamaguchi reagent that suppresses racemization effectively. | Good | acs.org |

Structural Characterization and Computational Chemistry of Ethyl 2 Cyano 2 4 Nitrophenyl Acetate and Its Derivatives

X-ray Crystallographic Analysis of Ethyl 2-cyano-2-(4-nitrophenyl)acetate Derivatives and Intermediates

The molecular conformation of cyanoacetate (B8463686) derivatives is influenced by the steric and electronic effects of their substituent groups. While specific crystallographic data for this compound is not widely available in the provided search results, studies on related structures provide transferable insights. For instance, in derivatives of Ethyl (2E)-2-cyano-3-phenylprop-2-enoate, the molecular conformation in the solid state has been meticulously evaluated and compared with gas-phase calculations. researchgate.net The presence of bulky groups can lead to non-planar structures due to steric hindrance. mdpi.com For example, in the crystal structure of 3-(3,4-dinitro-1H-pyrazol-5-yl)-4-nitrofurazan, the molecule does not adopt a planar structure, which is attributed to the steric hindrance caused by the substituents. mdpi.com In some related structures, deviations from planarity are quantified by torsion angles. mdpi.com

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal.

Hydrogen bonds, even weak C-H···O and C-H···N types, play a significant role in forming supramolecular architectures. researchgate.net The interplay of these various interactions dictates the formation of different packing motifs. researchgate.net The analysis of crystal voids can also provide insights into the efficiency of crystal packing, with the absence of large cavities suggesting a densely packed structure. nih.gov In some cases, the crystal packing is stabilized predominantly by electrostatic energy contributions. nih.gov

Spectroscopic Methodologies for Structural and Mechanistic Probes

Spectroscopic techniques are indispensable for elucidating the structure of molecules in various states and for monitoring the progress of chemical reactions. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are particularly powerful tools in this regard.

NMR Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For a derivative like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, the ¹H NMR spectrum would characteristically show signals for the aromatic protons of the 4-nitrophenyl group, typically as a doublet between δ 8.2–8.4 ppm. The ethyl ester group would present as a quartet for the methylene (B1212753) (CH₂) protons around δ 4.3 ppm and a triplet for the methyl (CH₃) protons around δ 1.3 ppm. In related compounds, ¹H NMR has been instrumental in confirming the structure of reaction products. researchgate.net

¹³C NMR provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For instance, in a related nitro derivative, characteristic peaks for the carbons of the ethyl group and the aromatic ring were observed. rsc.org

FT-IR Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Key characteristic peaks for this compound and its derivatives include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

A peak around 2250 cm⁻¹ for the C≡N (cyano) stretching vibration.

Strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.

The presence and position of these peaks can confirm the successful synthesis of the target molecule and can also be used to monitor reactions, for example, by observing the disappearance of the nitro group peak upon its reduction.

| Spectroscopic Data for Related Cyanoacetate Derivatives | |

| Technique | Characteristic Signals/Peaks |

| ¹H NMR | Aromatic protons (4-nitrophenyl): δ 8.2–8.4 ppm (doublet); Ethyl ester (CH₂): δ 4.3 ppm (quartet); Ethyl ester (CH₃): δ 1.3 ppm (triplet). |

| ¹³C NMR | Signals corresponding to the ethyl group, aromatic carbons, cyano carbon, and ester carbonyl carbon. rsc.org |

| FT-IR | C=O (ester): ~1740 cm⁻¹; C≡N (cyano): ~2250 cm⁻¹; NO₂ (asymmetric): ~1520 cm⁻¹; NO₂ (symmetric): ~1350 cm⁻¹. |

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides a theoretical framework to predict and understand the behavior of molecules. Methods like Density Functional Theory (DFT) are widely used to complement experimental findings.

Computational methods can predict the most stable three-dimensional structure of a molecule by minimizing its energy. These optimized geometries can then be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netnih.gov DFT calculations, often using basis sets like B3LYP/6–311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, these calculations can elucidate the electronic properties of the molecule. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Quantum Chemical Calculations for Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and reactivity of molecules. These computational methods allow for the calculation of various global and local reactivity descriptors, which provide quantitative insights into the chemical behavior of a compound. For this compound, such calculations can predict its stability, electrophilicity, and the most probable sites for nucleophilic or electrophilic attack.

The reactivity of a chemical species can be rationalized through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be derived. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is given by η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = μ² / (2η).

While specific quantum chemical calculations for this compound are not extensively available in the reviewed literature, the principles of DFT can be applied to understand its reactivity. For instance, studies on structurally related nitro-substituted aromatic compounds have utilized these descriptors to predict their chemical behavior. sigmaaldrich.com The presence of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups is expected to significantly influence the electronic properties of this compound, likely resulting in a lower LUMO energy and a higher electrophilicity index.

To illustrate the type of data generated from such a study, the following is a representative table of what quantum chemical calculations for this compound might yield.

Interactive Table: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

Note: The following data is illustrative and not based on published experimental or computational results for the specific compound.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.50 |

| HOMO-LUMO Gap | ΔE | 6.00 |

| Ionization Potential | I | 8.50 |

| Electron Affinity | A | 2.50 |

| Chemical Potential | μ | -5.50 |

| Chemical Hardness | η | 3.00 |

| Global Electrophilicity Index | ω | 5.04 |

This hypothetical data suggests that this compound would be a molecule with a significant electrophilic character, making it susceptible to reactions with nucleophiles. The relatively large HOMO-LUMO gap would indicate good kinetic stability.

Further computational studies, such as the analysis of local reactivity descriptors like Fukui functions and the Molecular Electrostatic Potential (MEP) map, would be invaluable in providing a more detailed picture of the reactivity of this compound, identifying the specific atomic sites most prone to electrophilic or nucleophilic attack.

Environmental and Economic Sustainability in the Application of Ethyl 2 Cyano 2 4 Nitrophenyl Acetate Analogs

Strategies for Byproduct Recovery and Reagent Regeneration (e.g., Oxyma, nitrobenzenesulfonic acids)

A significant advancement in the sustainable synthesis involving analogs of ethyl 2-cyano-2-(4-nitrophenyl)acetate is the development of processes that allow for the recovery and reuse of byproducts. A notable example is the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in the synthesis of hydroxamic acids and ureas. nih.govorganic-chemistry.orgconsensus.app This process is distinguished by its ability to regenerate key chemical components.

The primary byproducts of this reaction, Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) and 4-nitrobenzenesulfonic acid, can be easily recovered and recycled to reprepare the 4-NBsOXY reagent. nih.govorganic-chemistry.orgconsensus.app This circular approach significantly enhances the environmental and economic profile of the synthesis. nih.govconsensus.app

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) Recovery: Oxyma is recognized as a "greener" alternative to traditional coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) in peptide synthesis because it is non-explosive and more stable. biosyn.com Its recovery and reuse are central to the sustainability of the 4-NBsOXY mediated reactions. organic-chemistry.org The ability to regenerate Oxyma reduces the need to synthesize or purchase new material, directly cutting down on raw material consumption and associated costs. nih.govorganic-chemistry.org

The table below summarizes the key recyclable byproducts and their roles.

Table 1: Recyclable Byproducts in the Synthesis of this compound Analogs

| Byproduct/Reagent | Chemical Name | Role in Synthesis | Sustainability Aspect |

|---|---|---|---|

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Coupling additive; byproduct of 4-NBsOXY use | Recovered and recycled to prepare the main reagent; considered a "greener" and safer alternative to HOBt. nih.govorganic-chemistry.orgbiosyn.com |

| 4-Nitrobenzenesulfonic acid | 4-Nitrobenzenesulfonic acid | Byproduct of 4-NBsOXY use | Recovered and recycled to prepare the main reagent, reducing waste and raw material costs. nih.govorganic-chemistry.org |

Assessment of Waste Generation and Reduction in Synthetic Protocols

The environmental impact of a synthetic protocol is heavily influenced by the amount and nature of the waste it generates. For analogs of this compound, several strategies are employed to minimize waste, aligning with the principles of green chemistry.

Key Waste Reduction Strategies:

One-Pot Synthesis: The conversion of carboxylic acids directly to ureas can be achieved in a single pot using the 4-NBsOXY reagent. nih.govconsensus.app This approach eliminates the need for isolating intermediates, which in turn reduces the use of solvents for extraction and purification, thereby minimizing waste generation.

Catalytic Methods: The use of catalysts, especially those that are reusable, is a cornerstone of green synthesis. For instance, a method for synthesizing new derivatives of ethyl cyanoacetate (B8463686) employs ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a catalyst. oiccpress.com This method is noted for its high yield and the simplicity of catalyst recovery (via magnetism), which prevents catalyst leaching into waste streams. oiccpress.com

Greener Solvents and Conditions: The choice of solvent plays a critical role in the environmental impact of a process. Oxyma has been shown to work effectively in greener solvents like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), facilitating a move away from more hazardous solvents such as dimethylformamide (DMF). biosyn.com Furthermore, conducting reactions under milder conditions, as is possible with the 4-NBsOXY reagent, reduces energy consumption and the potential for side reactions that generate waste. nih.govconsensus.app

High-Yield Reactions: A "safe, low-cost, and rapid procedure" for synthesizing ethyl-2-(4-aminophenoxy) acetate, a related compound, proceeds via a consecutive reaction using NH4Cl/Fe to yield a very pure product. mdpi.com High-purity products require less downstream purification, which is a major source of solvent and material waste in chemical manufacturing.

The following table provides a comparative overview of synthetic protocols and their impact on waste generation.

Table 2: Comparison of Synthetic Protocols and Waste Reduction

| Synthetic Protocol Feature | Traditional Approach | Sustainable Approach | Waste Reduction Impact |

|---|---|---|---|

| Reagents | Stoichiometric, single-use reagents | Recyclable reagents (e.g., 4-NBsOXY) and reusable catalysts (e.g., nano-Fe3O4@EA) nih.govoiccpress.com | Reduces solid and chemical waste; improves atom economy. |

| Process | Multi-step with intermediate isolation | One-pot synthesis nih.govconsensus.app | Minimizes solvent use for extraction and purification. |

| Solvents | Use of hazardous solvents (e.g., DMF, DCM) | Use of greener solvents (e.g., Ethyl Acetate) biosyn.com | Reduces environmental impact and worker exposure. |

| Byproducts | Treated as waste | Recovered and regenerated into starting materials organic-chemistry.orgconsensus.app | Creates a circular process, significantly cutting down on waste streams. |

Economic Viability and Cost-Effectiveness Considerations for Industrial-Scale Synthesis

The transition of a synthetic protocol from the laboratory to an industrial scale is contingent upon its economic viability. For this compound and its analogs, cost-effectiveness is a critical factor that is intrinsically linked to the principles of environmental sustainability.

Factors Influencing Economic Viability:

Raw Material Costs: The starting materials for any synthesis are a primary cost driver. The global market for ethyl cyanoacetate, a key precursor, is significant, with industrial-grade material being a cost-effective option for large-scale production compared to higher-purity pharmaceutical grades. marketsandmarkets.commarketsandmarkets.com

Reagent Recycling: The ability to recover and reuse expensive reagents or byproducts that can be converted back into reagents is one of the most effective ways to improve cost-effectiveness. The recycling of Oxyma and 4-nitrobenzenesulfonic acid in the 4-NBsOXY system is explicitly highlighted as a feature that makes the method "cost-effective." nih.govorganic-chemistry.orgconsensus.app This reduces the expenditure on fresh reagents for each production cycle.

Process Efficiency: High-yield, one-pot syntheses are economically advantageous. nih.govconsensus.app They often require shorter reaction times, less complex equipment, and reduced manpower for monitoring and material handling. Patented methods for related compounds emphasize features like simple process routes, short reaction times, and high total yields as key to being "low in cost" and suitable for industrialization. patsnap.com

Waste Disposal Costs: The generation of hazardous waste incurs significant disposal costs. By designing synthetic routes that minimize waste, such as those using recyclable catalysts or generating recoverable byproducts, companies can substantially reduce these operational expenditures. nih.govoiccpress.com

Energy Consumption: Milder reaction conditions, as seen in the 4-NBsOXY mediated synthesis, translate to lower energy inputs for heating or cooling, leading to direct cost savings on an industrial scale. nih.gov

The market for chemical intermediates like ethyl cyanoacetate is driven by demand from major sectors such as pharmaceuticals and agrochemicals. marketsandmarkets.com Therefore, developing synthetic routes that are not only scientifically elegant but also economically competitive and environmentally benign is essential for long-term commercial success. The synthesis of analogs of this compound through methods that incorporate byproduct recovery and waste reduction exemplifies this modern approach to chemical manufacturing. nih.govconsensus.app

Q & A

Q. What are the typical synthetic routes for Ethyl 2-cyano-2-(4-nitrophenyl)acetate?

While direct synthesis of the compound is not explicitly detailed in the evidence, analogous methods involve refluxing cyanoacetate derivatives with nitrophenyl precursors in acidic conditions. For example, a related fluoro-substituted derivative (ethyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate) was synthesized using concentrated sulfuric acid in a glacial acetic acid/water mixture, followed by extraction with ethyl acetate . Similar protocols can be adapted for the target compound by substituting the appropriate nitrophenyl starting material.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Single-crystal X-ray diffraction is a gold standard for structural elucidation, as demonstrated for tert-butyl 2-methyl-2-(4-nitrophenyl)acetate derivatives . Complementary techniques include NMR (for functional group analysis), IR (to confirm nitrile and nitro groups), and mass spectrometry (for molecular weight validation).

Q. What are the common applications of this compound in organic synthesis?

It serves as a precursor or intermediate in:

- Peptide synthesis : As a coupling reagent (e.g., o-NosylOXY derivatives) for racemization-free amide bond formation .

- Hydroxamic acid synthesis : Facilitates coupling with hydroxylamine hydrochloride, enabling Lossen rearrangement to ureas .

- Esterification : Used in environmentally friendly protocols due to recyclable byproducts .

Advanced Research Questions

Q. How can racemization be minimized when using derivatives of this compound in peptide synthesis?

Racemization is suppressed by employing additives like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which buffers the reaction medium and reduces base-mediated side reactions. This approach retains stereochemical integrity, even in challenging sequences like islet amyloid polypeptide fragments .

Q. What are the challenges in scaling up reactions involving this compound as a coupling reagent?

Key challenges include:

- Byproduct management : Although o-NosylOXY generates recyclable byproducts (e.g., 2-nitrobenzenesulfonic acid), efficient recovery requires optimized workflows .

- Solvent selection : Hazardous dipolar aprotic solvents (e.g., DMF) are often replaced with greener alternatives like ethyl acetate or water-miscible solvents to improve sustainability .

Q. How does the electronic effect of the 4-nitrophenyl group influence reactivity in coupling reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the adjacent cyanoacetate moiety, accelerating nucleophilic attack during amide or ester bond formation. This electronic activation is critical for high-yield coupling under mild conditions .

Q. What methodologies address side reactions like aspartimide formation in peptide synthesis?

Aspartimide formation is mitigated by:

- Buffered conditions : Oxyma maintains a mildly acidic pH, reducing base-driven cyclization .

- Low-temperature protocols : Reactions performed at 0–4°C further suppress side reactions .

Methodological Recommendations

Q. How to validate the purity of synthesized this compound?

Use a combination of HPLC (for quantitative purity assessment) and TLC (for rapid qualitative analysis). Crystallization from ethanol/water mixtures can further purify the compound, as demonstrated for structurally similar esters .

Q. What strategies improve yields in hydroxamic acid synthesis?

Q. How to troubleshoot low coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Resin swelling : Ensure solvents like DCM or DMF fully swell the resin to enhance reagent accessibility.

- Double coupling : Repeat the coupling step with fresh reagent for sterically hindered residues .

Advanced Mechanistic Insights

Q. What is the role of the cyano group in facilitating coupling reactions?

The cyano group stabilizes the active intermediate (e.g., acyloxyphosphonium or uronium species) via resonance, enhancing electrophilicity and reaction kinetics .

Q. Can this compound be used in flow chemistry systems?

Yes, continuous-flow systems improve heat/mass transfer and enable safer handling of exothermic reactions. highlights challenges in ammonia delivery but suggests pressurized reactors (0.3 MPa, 120°C) as viable alternatives .

Q. How do steric effects influence reactivity in nitrophenyl-substituted esters?

Bulky substituents on the phenyl ring (e.g., fluoro or methoxy groups) can hinder nucleophilic attack, requiring elevated temperatures or prolonged reaction times. For example, 3,5-difluoro derivatives necessitate 24-hour reflux for complete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.